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Compound of Interest

Compound Name: SW120

Cat. No.: B611084

Audience: Researchers, scientists, and drug development professionals.

Introduction: Buparlisib (BKM120) is an orally bioavailable pan-class | phosphoinositide 3-
kinase (PI3K) inhibitor that has been investigated in various cancer models, including breast
cancer.[1] The PI3BK/AKT/mTOR signaling pathway is frequently dysregulated in breast cancer,
making it a key therapeutic target.[2][3] Buparlisib inhibits all four class | PI3K isoforms (p110aq,
p110p3, p1109, and p110y), thereby blocking downstream signaling and leading to decreased
cell proliferation and survival.[4][5] These application notes provide a summary of the

preclinical data and detailed protocols for the experimental use of Buparlisib in breast cancer
models.

Data Presentation

Table 1: In Vitro Efficacy of Buparlisib in Breast Cancer Cell Lines
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Cell Line Subtype IC50 (pM) Notes Reference
Chemosensitive
MCF-7 ER+, HER2- ~1-2 _ [6]
parental line.
Not specified,
4.64-fold Doxorubicin-

MCF-7/A02 ER+, HER2- _ _ _ [6]
resistance vs. resistant subline.
parental

) ] Chemosensitive
Cal51 Triple-Negative ~1-2 ) [6]
parental line.
Not specified,
) ] 1.56-fold Doxorubicin-

CALDOX Triple-Negative ) ) ) [6]
resistance vs. resistant subline.
parental

MDA-MB-231 Triple-Negative Not specified BRCA-proficient.  [7]

Lung metastatic
MDA231-LM2 Triple-Negative Not specified derivative of [7]
MDA-MB-231.

Table 2: In Vivo Efficacy of Buparlisib in Breast Cancer Xenograft Models

Model Treatment Dosage Outcome Reference

Significant tumor

DAOY 30 mg/kg and 60  growth
Medulloblastoma  Buparlisib mg/kg daily (oral suppression and [8]
Xenograft gavage) prolonged
survival.

A2780 Ovarian Complete

. 30, 60, or 100 o
Cancer Buparlisib inhibition of [5]

mg/kg

Xenograft pAktserd73.
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Note: Specific in vivo breast cancer xenograft data for Buparlisib was not detailed in the
provided search results, hence related cancer model data is presented as a reference.

Experimental Protocols
1. Cell Viability Assay (MTT/XTT or CellTiter-Glo®)

This protocol is for determining the half-maximal inhibitory concentration (IC50) of Buparlisib in
breast cancer cell lines.

o Materials:

o Breast cancer cell lines (e.g., MCF-7, MDA-MB-231)

o

Complete growth medium (e.g., DMEM with 10% FBS)

o

Buparlisib (BKM120)

[¢]

96-well plates

[¢]

MTT, XTT, or CellTiter-Glo® reagent

o

Microplate reader
e Procedure:

o Seed breast cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and
allow them to adhere overnight.

o Prepare serial dilutions of Buparlisib in complete growth medium.

o Remove the old medium from the wells and add 100 pL of the Buparlisib dilutions to the
respective wells. Include a vehicle control (DMSO).

o Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO?2.

o Add the viability reagent (MTT, XTT, or CellTiter-Glo®) to each well according to the
manufacturer's instructions.
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o Incubate for the recommended time.
o Measure the absorbance or luminescence using a microplate reader.

o Calculate the percentage of cell viability relative to the vehicle control and determine the
IC50 value using a dose-response curve fitting software.

2. Western Blot Analysis of PI3K Pathway Inhibition

This protocol is to assess the effect of Buparlisib on the phosphorylation of key proteins in the
PISK/Akt/mTOR pathway.

o Materials:
o Breast cancer cells
o Buparlisib (BKM120)
o Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
o Protein assay kit (e.g., BCA)
o SDS-PAGE gels and running buffer
o Transfer buffer and PVDF membrane
o Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

o Primary antibodies (e.g., anti-p-Akt (Ser473), anti-Akt, anti-p-S6 (Ser235/236), anti-S6,
anti-GAPDH)

o HRP-conjugated secondary antibodies
o Chemiluminescent substrate
e Procedure:

o Treat breast cancer cells with Buparlisib at various concentrations for a specified time
(e.g., 24 hours).
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o Lyse the cells in lysis buffer and quantify the protein concentration.

o Denature the protein lysates and load equal amounts onto an SDS-PAGE gel.

o Separate the proteins by electrophoresis and transfer them to a PVDF membrane.
o Block the membrane with blocking buffer for 1 hour at room temperature.

o Incubate the membrane with primary antibodies overnight at 4°C.

o Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies
for 1 hour at room temperature.

o Wash the membrane again and develop with a chemiluminescent substrate.
o Visualize the protein bands using a chemiluminescence imaging system.
3. In Vivo Xenograft Tumor Model

This protocol describes the evaluation of Buparlisib's anti-tumor efficacy in a mouse xenograft
model.

o Materials:

o Immunocompromised mice (e.g., nude or NOD/SCID)

[¢]

Breast cancer cells (e.g., MDA-MB-231)

[e]

Matrigel (optional)

[e]

Buparlisib (BKM120)

Vehicle control

o

[¢]

Calipers for tumor measurement

e Procedure:
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o Subcutaneously inject breast cancer cells (e.g., 1-5 x 1076 cells in PBS, with or without
Matrigel) into the flank of each mouse.

o Monitor tumor growth regularly.

o When tumors reach a palpable size (e.g., 100-200 mm3), randomize the mice into
treatment and control groups.

o Administer Buparlisib (e.g., 30 or 60 mg/kg) or vehicle control daily via oral gavage.[8]

o Measure tumor volume with calipers (Volume = 0.5 x length x width?) and monitor body
weight 2-3 times per week.

o Continue treatment for a predetermined period or until tumors in the control group reach a
specific size.

o At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g.,
western blotting, immunohistochemistry).

Mandatory Visualizations
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Caption: Buparlisib inhibits PI3K, blocking downstream signaling.
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Caption: In vitro experimental workflow for Buparlisib testing.
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Caption: In vivo xenograft experimental workflow for Buparlisib.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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